molecular formula C8H6BrClO2 B1376967 2-Bromo-5-chloro-4-methylbenzoic acid CAS No. 1426923-27-4

2-Bromo-5-chloro-4-methylbenzoic acid

Cat. No. B1376967
CAS RN: 1426923-27-4
M. Wt: 249.49 g/mol
InChI Key: PXQCKTGVABRZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-5-chloro-4-methylbenzoic acid” is a chemical compound with the molecular formula C8H7BrO2 . It is used as a building block in the preparation of anthranilic acids possessing antibacterial activity .


Synthesis Analysis

The synthesis of “this compound” involves several steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C8H7BrO2/c1-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4H,1H3, (H,10,11) .


Chemical Reactions Analysis

“this compound” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 215.044 . The compound is solid at 20°C .

Scientific Research Applications

Synthesis of Organic Compounds

Compounds similar to 2-Bromo-5-chloro-4-methylbenzoic acid are often used as intermediates in the synthesis of complex organic molecules. For instance, derivatives of methylbenzoic acid have been utilized in the synthesis of anti-cancer drugs by inhibiting thymidylate synthase, showcasing the role of such compounds in medicinal chemistry (Cao Sheng-li, 2004). Furthermore, the preparation of chloranthraniliprole, an insecticide, demonstrates the agricultural applications of bromo and chloro substituted benzoic acids in synthesizing environmentally relevant compounds (Zheng Jian-hong, 2012).

Material Science and Environmental Applications

Research into halogen-substituted benzoic acids, similar to this compound, has provided insights into structure-property relationships. These studies focus on the thermodynamics of sublimation, fusion, vaporization, and solubility, which are crucial for understanding the environmental behavior and material applications of these compounds (K. Zherikova et al., 2016). Such information is vital for the development of new materials and for assessing the environmental impact of halogenated organic compounds.

Advanced Organic Synthesis Techniques

Compounds structurally related to this compound have been employed in advanced organic synthesis techniques, such as the ortho-metalation of unprotected bromo and chlorobenzoic acids. This method demonstrates the utility of halogenated benzoic acids in synthesizing substituted benzoic acids, which are valuable in various chemical industries (Frédéric Gohier et al., 2003).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It can also cause skin and eye irritation .

properties

IUPAC Name

2-bromo-5-chloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQCKTGVABRZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1426923-27-4
Record name 2-bromo-5-chloro-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.